(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Description
(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36 g/mol. The purity is usually 95%.
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Biological Activity
(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known by its CAS number 26281-05-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocycles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N5O2S, with a molecular weight of 305.36 g/mol. Its structure features a hydrazinylidene moiety linked to a pyrazole ring, which is critical for its biological activity.
Property | Value |
---|---|
CAS Number | 26281-05-0 |
Molecular Formula | C13H15N5O2S |
Molecular Weight | 305.36 g/mol |
Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
In a comparative study, derivatives showed minimum inhibitory concentrations (MIC) ranging from 25 µM to lower concentrations against resistant strains . This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. For example, compounds in this class have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . In various assays, including carrageenan-induced paw edema models, these compounds exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .
Antitumor Activity
Preliminary studies have suggested that pyrazole derivatives can also exert antitumor effects. For instance, some synthesized compounds have demonstrated cytotoxic activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structural features of this compound may contribute to its potential efficacy in cancer therapy.
Case Studies
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The results indicated that certain derivatives had an inhibition rate exceeding 70% at concentrations lower than those required for traditional anti-inflammatory drugs .
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results showed that some compounds had MIC values significantly lower than standard antibiotics, indicating their potential as alternative therapeutic agents .
Properties
CAS No. |
26281-05-0 |
---|---|
Molecular Formula |
C13H15N5O2S |
Molecular Weight |
305.36 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C13H15N5O2S/c1-3-20-10-6-4-9(5-7-10)15-16-11-8(2)17-18(12(11)19)13(14)21/h4-7,17H,3H2,1-2H3,(H2,14,21) |
InChI Key |
BGTCKEFZTDFKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C |
Origin of Product |
United States |
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